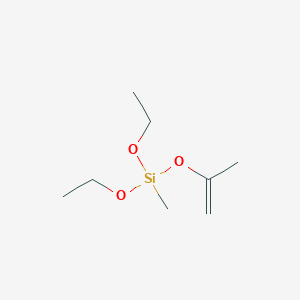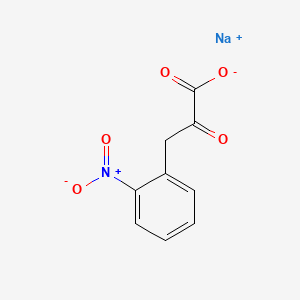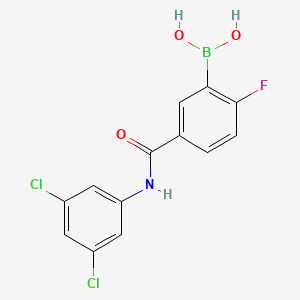
5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic synthesis due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a dichlorophenylcarbamoyl moiety, making it a versatile building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 3,5-dichlorophenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The dichlorophenylcarbamoyl moiety enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorophenylboronic acid: Lacks the fluorine atom and carbamoyl group, making it less versatile in certain reactions.
2-Fluorobenzeneboronic acid: Lacks the dichlorophenylcarbamoyl moiety, resulting in different reactivity and applications.
Phenylboronic acid: A simpler boronic acid derivative with different chemical properties and applications.
Uniqueness
5-(3,5-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its boronic acid group, fluorine atom, and dichlorophenylcarbamoyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of scientific research.
Propriétés
Formule moléculaire |
C13H9BCl2FNO3 |
|---|---|
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
[5-[(3,5-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-8-4-9(16)6-10(5-8)18-13(19)7-1-2-12(17)11(3-7)14(20)21/h1-6,20-21H,(H,18,19) |
Clé InChI |
WIQBHNUXBHVIQW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




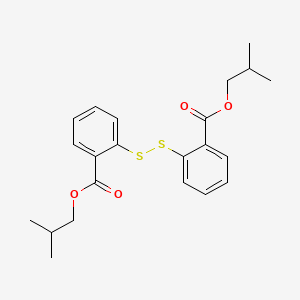

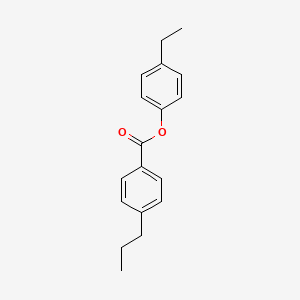
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)



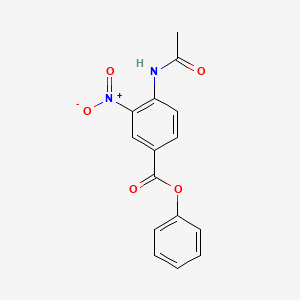
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
